Aloesin

Catalog No.
S518072
CAS No.
30861-27-9
M.F
C19H22O9
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aloesin

CAS Number

30861-27-9

Product Name

Aloesin

IUPAC Name

7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Molecular Formula

C19H22O9

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C19H22O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,12,15-17,19-20,22,24-26H,4,6H2,1-2H3/t12-,15-,16+,17-,19+/m1/s1

InChI Key

HKIKAXXIWJHWLY-ZIIYPAMZSA-N

SMILES

CC(=O)CC1=CC(=O)c2c(C)cc(O)c([C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O)c2O1

Solubility

Soluble in DMSO

Synonyms

8-beta-D-glucopyranosyl-7-hydroxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one, aloe resin B, aloeresin B, aloesin, UP780

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Description

The exact mass of the compound Aloesin is 394.1264 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of chromones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Extraction from Aloe Vera Rind

Antioxidant and Bioactive Compound

Antimicrobial and Antioxidant Properties

Pharmacological Properties

    Summary of Application: Aloesin has been found to have various pharmacological properties.

    Results: Most recent works are in vitro and in vivo.

Wound Healing

Diabetes Management

Aloesin is a natural polyphenolic compound primarily found in various species of the Aloe plant, notably Aloe vera and Aloe ferox. Its chemical structure is characterized by the formula C19H22O9, and it belongs to the class of compounds known as chromones. Aloesin is notable for its antioxidant properties and potential health benefits, including anti-inflammatory effects and regulation of metabolic pathways related to glucose and lipid metabolism .

Tyrosinase Inhibition:

As mentioned earlier, aloesin's primary mechanism of action involves inhibiting the enzyme tyrosinase. By competitively binding to the tyrosinase active site, aloesin prevents the conversion of tyrosine to melanin, leading to a potential lightening effect on the skin [].

Other Potential Mechanisms:

Toxicity:

Flammability:

No data readily available on the flammability of aloesin.

Reactivity:

Aloesin may undergo degradation under acidic or basic conditions [].

, primarily involving its ability to act as a free radical scavenger. This property allows it to neutralize reactive oxygen species, which are implicated in oxidative stress and various diseases. The compound exhibits competitive inhibition against tyrosinase, an enzyme that catalyzes the oxidation of phenolic compounds, thus influencing pigmentation processes in plants and potentially in human skin .

Additionally, aloesin's interactions with other biochemical pathways can modulate insulin signaling and fatty acid biosynthesis, suggesting its role in metabolic regulation .

Aloesin has demonstrated significant biological activities, particularly related to its antioxidant capabilities. Research indicates that it can enhance adiponectin levels, a hormone involved in regulating glucose levels and fatty acid breakdown. This effect is particularly beneficial in managing insulin sensitivity and metabolic disorders like diabetes . Furthermore, aloesin has been shown to exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation .

The synthesis of aloesin can be achieved through various methods, including extraction from Aloe species or synthetic pathways involving phenolic compounds. Natural extraction typically involves solvent extraction techniques using ethanol or methanol to isolate aloesin from the plant material. In laboratory settings, synthetic methods may involve the modification of simpler chromone derivatives or the use of enzymatic reactions to produce aloesin from precursor compounds .

Aloesin has several applications across different fields:

  • Pharmaceuticals: Utilized for its antioxidant and anti-inflammatory properties.
  • Cosmetics: Incorporated into skincare products for its skin-lightening effects due to its tyrosinase inhibitory activity.
  • Nutraceuticals: Used as a dietary supplement for managing metabolic disorders, particularly diabetes.
  • Food Industry: Added as a natural preservative owing to its antioxidant properties .

Studies have shown that aloesin interacts with various biological systems:

  • Insulin Signaling Pathways: Aloesin enhances insulin sensitivity by modulating gene expressions related to glucose transport and lipid metabolism .
  • Adiponectin Production: It significantly increases adiponectin levels in cultured cells, indicating its role in fat metabolism regulation .
  • Tyrosinase Activity: Aloesin competes with substrate binding sites on tyrosinase, effectively reducing melanin production .

These interactions highlight its potential as a therapeutic agent for conditions associated with oxidative stress and metabolic dysregulation.

Aloesin shares similarities with several other compounds derived from Aloe species or related plants. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey PropertiesUnique Aspects
AloinAnthraquinoneLaxative effects, potential toxicityStronger laxative effect
BarbaloinAnthraquinoneAntioxidant propertiesSimilar to aloin but less studied
Isoaloeresin DChromoneAntioxidant activityLess potent than aloesin
Cinnamic AcidsPhenolicAntioxidant and anti-inflammatoryBroader range of biological effects

Aloesin is unique due to its specific role in enhancing insulin sensitivity while also exhibiting significant antioxidant properties without the laxative effects associated with anthraquinones like aloin and barbaloin .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

394.12638228 g/mol

Monoisotopic Mass

394.12638228 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y27M69Y8ES

Other CAS

30861-27-9

Wikipedia

Aloesin

Dates

Modify: 2023-08-15
1: Yimam M, Brownell L, Jia Q. Aloesin as a medical food ingredient for systemic oxidative stress of diabetes. World J Diabetes. 2015 Aug 10;6(9):1097-107. doi: 10.4239/wjd.v6.i9.1097. Review. PubMed PMID: 26265996; PubMed Central PMCID: PMC4530323.
2: Steenkamp L, Mathiba K, Steenkamp P, Phehane V, Mitra R, Heggie S, Brady D. Biocatalytic conversion of aloeresin A to aloesin. J Ind Microbiol Biotechnol. 2012 Jul;39(7):1091-7. doi: 10.1007/s10295-012-1101-5. Epub 2012 Feb 29. PubMed PMID: 22374229.
3: Lynch B, Simon R, Roberts A. In vitro and in vivo assessment of the genotoxic activity of aloesin. Regul Toxicol Pharmacol. 2011 Nov;61(2):215-21. doi: 10.1016/j.yrtph.2011.07.011. Epub 2011 Jul 29. PubMed PMID: 21821088.
4: Park MY, Kwon HJ, Sung MK. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model. Life Sci. 2011 Mar 14;88(11-12):486-92. doi: 10.1016/j.lfs.2011.01.010. Epub 2011 Jan 26. PubMed PMID: 21277867.
5: Wang Z, Li X, Yang Z, He X, Tu J, Zhang T. Effects of aloesin on melanogenesis in pigmented skin equivalents. Int J Cosmet Sci. 2008 Apr;30(2):121-30. doi: 10.1111/j.1468-2494.2008.00432.x. PubMed PMID: 18377621.
6: Choi S, Lee SK, Kim JE, Chung MH, Park YI. Aloesin inhibits hyperpigmentation induced by UV radiation. Clin Exp Dermatol. 2002 Sep;27(6):513-5. PubMed PMID: 12372097.
7: Jones K, Hughes J, Hong M, Jia Q, Orndorff S. Modulation of melanogenesis by aloesin: a competitive inhibitor of tyrosinase. Pigment Cell Res. 2002 Oct;15(5):335-40. PubMed PMID: 12213089.
8: Lee KY, Park JH, Chung MH, Park YI, Kim KW, Lee YJ, Lee SK. Aloesin up-regulates cyclin E/CDK2 kinase activity via inducing the protein levels of cyclin E, CDK2, and CDC25A in SK-HEP-1 cells. Biochem Mol Biol Int. 1997 Feb;41(2):285-92. PubMed PMID: 9063568.

Explore Compound Types